molecular formula C10H10N2O B2548075 4-Methyl-5-phenyl-1,2-oxazol-3-amine CAS No. 1468579-48-7

4-Methyl-5-phenyl-1,2-oxazol-3-amine

Cat. No. B2548075
CAS RN: 1468579-48-7
M. Wt: 174.203
InChI Key: DFYYXEYQFSSWJD-UHFFFAOYSA-N
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Description

“4-Methyl-5-phenyl-1,2-oxazol-3-amine” is a chemical compound with the IUPAC name 4-methyl-5-phenyl-3-isoxazolamine . It has a molecular weight of 174.2 . It is a stable compound at room temperature .


Synthesis Analysis

The synthesis of oxazoline derivatives, which include “4-Methyl-5-phenyl-1,2-oxazol-3-amine”, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols of oxazolines are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .


Molecular Structure Analysis

The molecular structure of “4-Methyl-5-phenyl-1,2-oxazol-3-amine” consists of a five-membered heterocyclic ring having one nitrogen and one oxygen in its structure . The InChI code for this compound is 1S/C10H10N2O/c1-7-9(13-12-10(7)11)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) .


Physical And Chemical Properties Analysis

“4-Methyl-5-phenyl-1,2-oxazol-3-amine” is a powder at room temperature . The storage temperature is room temperature .

Safety and Hazards

This compound may cause skin irritation and may be harmful if absorbed through the skin. It may cause irritation of the digestive tract and may be harmful if swallowed. It may also cause respiratory tract irritation and may be harmful if inhaled .

Mechanism of Action

properties

IUPAC Name

4-methyl-5-phenyl-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-9(13-12-10(7)11)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYYXEYQFSSWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-phenyl-1,2-oxazol-3-amine

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